Cas no 128019-01-2 (2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)-)

2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)- is a chiral piperidine derivative with a tert-butyl carboxamide substituent at the 2-position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The tert-butyl group enhances steric hindrance, improving selectivity in catalytic reactions. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid piperidine scaffold. High purity and well-defined stereochemistry ensure consistent performance in research and industrial processes. Its stability under standard conditions further supports its utility in multistep synthetic routes.
2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)- structure
128019-01-2 structure
Product name:2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)-
CAS No:128019-01-2
MF:C10H20N2O
MW:184.278602600098
CID:3702917
PubChem ID:5289197

2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)-
    • (2S)-N-tert-butylpiperidine-2-carboxamide
    • Q27097628
    • SCHEMBL7268303
    • 128019-01-2
    • (S)-N-(tert-Butyl)piperidine-2-carboxamide
    • DB08421
    • NS00070203
    • BZRGONFHSWNSQA-QMMMGPOBSA-N
    • PD004416
    • N-tert.butyl-2(S)-piperidinecarboxamide
    • PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE
    • Inchi: InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
    • InChI Key: BZRGONFHSWNSQA-QMMMGPOBSA-N

Computed Properties

  • Exact Mass: 184.157563266Da
  • Monoisotopic Mass: 184.157563266Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 41.1Ų

2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01436702-1g
(S)-N-(tert-Butyl)piperidine-2-carboxamide
128019-01-2
1g
¥2701.0 2023-02-24

Additional information on 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S)-

Professional Introduction to 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S) and CAS No. 128019-01-2

The compound 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)-, (2S), identified by the CAS number 128019-01-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The (2S) configuration of the piperidine ring underscores its stereochemical specificity, which is a critical factor in drug design and development.

Recent research in the domain of enzyme inhibition and molecular recognition has highlighted the importance of chiral centers in modulating biological interactions. The (2S)-configuration of 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)- contributes to its selective binding affinity with target proteins, making it a valuable scaffold for the development of novel therapeutic agents. Studies have demonstrated that subtle variations in stereochemistry can significantly alter pharmacokinetic properties, efficacy, and side effect profiles of small molecules.

In the context of drug discovery, this compound has been explored as a potential intermediate in the synthesis of bioactive molecules. Its structural motif, featuring a piperidine core linked to an amide group with a tert-butyl substituent, offers a versatile platform for further chemical modifications. Such modifications can enhance solubility, metabolic stability, and overall pharmacological activity. The tert-butyl group, in particular, provides steric hindrance that can improve binding interactions with biological targets.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)- with high precision. These computational studies have revealed that the compound interacts favorably with enzymes and receptors involved in critical biological pathways. For instance, preliminary data suggest that it may exhibit inhibitory effects on certain kinases and proteases implicated in inflammatory diseases and cancer. Such findings underscore its potential as a lead compound for further optimization.

The synthesis of enantiomerically pure compounds like (2S)-2-Piperidinecarboxamide, N-(1,1-dimethylethyl)- poses significant challenges due to the need for high stereochemical control. Modern synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been instrumental in achieving this level of purity. These methods not only ensure the desired stereochemical integrity but also enhance scalability for industrial applications.

From a medicinal chemistry perspective, the incorporation of piperidine derivatives into drug candidates has yielded compounds with improved pharmacological profiles. Piperidine scaffolds are known for their ability to enhance oral bioavailability and binding affinity due to their favorable physicochemical properties. The specific modification of N-(1,1-dimethylethyl)- at the amide position further refines these characteristics.

Recent publications have begun to explore the therapeutic potential of CAS No 128019-01-2 in preclinical models. Initial studies indicate that it may possess anti-inflammatory and analgesic properties by modulating key signaling pathways. The compound’s ability to selectively interact with biological targets without significant off-target effects makes it an attractive candidate for further investigation.

The role of stereochemistry in determining drug efficacy cannot be overstated. The (2S) configuration of 2-Piperidinecarboxamide, N-(1,1-dimethylethyl)- ensures that interactions with biological targets are highly specific. This specificity is crucial for minimizing side effects and improving therapeutic outcomes. As such, this compound exemplifies the growing importance of enantiopure intermediates in modern drug development.

Future research directions may focus on exploring analogs of this compound to identify additional bioactive derivatives. By systematically modifying key structural features—such as substituents on the piperidine ring or variations at the amide position—scientists can uncover novel compounds with enhanced pharmacological properties. The versatility of this scaffold suggests that it will remain a valuable tool in medicinal chemistry for years to come.

In conclusion,CAS No 128019-01-2 represents a promising lead compound with significant potential in therapeutic applications. Its unique structural features and stereochemical purity make it an ideal candidate for further optimization and development into novel drugs. As research progresses,this compound is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.

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